molecular formula C16H19N3O2S B2488806 N-(2-(1H-indol-3-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396554-79-2

N-(2-(1H-indol-3-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2488806
CAS RN: 1396554-79-2
M. Wt: 317.41
InChI Key: MZTSKHHUKJAQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-(1H-indol-3-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide" is a compound of interest due to its potential therapeutic applications. While the specific compound has not been directly discussed in available literature, related compounds have been synthesized and evaluated for various biological activities.

Synthesis Analysis

The synthesis of related compounds involves chemoselective N-acylation techniques and cyclization reactions. For instance, the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) was achieved without the use of blocking groups in the key acylation step (Setterholm et al., 2015). Another example includes the synthesis of thiazole derivatives through the cyclization of thioamide with chloroacetoacetate (Li-jua, 2015).

Molecular Structure Analysis

The structure of related compounds has been characterized by various spectroscopic methods, including IR, NMR, and MS spectra. These analytical techniques provide insights into the molecular architecture and functional groups present in the compounds, aiding in the understanding of their chemical behavior and potential biological activity.

Chemical Reactions and Properties

Compounds similar to "this compound" have been involved in a range of chemical reactions, including ring-opening of oxiranes, intramolecular cyclization, and amide formation. These reactions are crucial for the synthesis of stereochemically defined derivatives and play a significant role in their potential as therapeutic agents (Murai et al., 2005).

Physical Properties Analysis

The physical properties of compounds, such as solubility and optical rotation, can be significantly influenced by their chemical structure. For instance, the solvent dependence of optical rotation in related compounds suggests the presence of specific interactions, such as hydrogen bonding, which may affect their behavior in biological systems (Deguchi et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular framework and substituents present in the compound. Studies on related compounds have explored their antimicrobial and antiviral activities, highlighting the potential of these molecules in therapeutic applications. The synthesis and evaluation of derivatives for their biological activities provide valuable information on the chemical properties crucial for their function (Ghanei-Nasab et al., 2016).

Scientific Research Applications

Imaging Cancer Tyrosine Kinase

One application of similar compounds is in imaging cancer tyrosine kinase. The study by (Wang et al., 2005) details the synthesis of a tracer for positron emission tomography, useful in cancer diagnosis and treatment monitoring.

Activator of the TrkB Receptor

Another compound, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), is noted as a potent activator of the TrkB receptor in neurons, suggesting therapeutic applications. This is highlighted in the work of (Setterholm et al., 2015).

Anticancer Activity Analysis

A 2022 study by (Al-Otaibi et al.) investigates the anticancer activity of a carboxamide derivative, including in-depth analysis of its electronic properties, which are crucial for bioactivity prediction.

Anticholinesterase Activity

The anticholinesterase activity of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides is explored by (Ghanei-Nasab et al., 2016), highlighting its potential in treating conditions like Alzheimer's disease.

Cannabinoid Receptor Modulation

(Khurana et al., 2014) discuss the optimization of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor, indicating possible applications in neuroscience and pharmacology.

Antimicrobial Activity

A study by (Raval et al., 2012) on 2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide Derivatives reveals significant antibacterial and antifungal activities, suggesting potential in combating infections.

Urease Inhibitors

Compounds with indole and oxadiazole scaffolds, as researched by (Nazir et al., 2018), show potent inhibition against urease enzyme, indicating potential use in agricultural and medical applications.

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15-6-8-22-10-14(19-15)16(21)17-7-5-11-9-18-13-4-2-1-3-12(11)13/h1-4,9,14,18H,5-8,10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTSKHHUKJAQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.